Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-
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Overview
Description
Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl- involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzenepropanamide Backbone: This step involves the reaction of benzenepropanamide with appropriate reagents to introduce the desired functional groups.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective reactions, often involving the use of protecting groups to ensure regioselectivity.
Methoxy and Methoxypropoxy Substitutions: These groups are introduced through nucleophilic substitution reactions, using methoxy and methoxypropoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like methoxide (CH3O-) and ethoxide (C2H5O-) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanamide, 4-hydroxy-N-(2-phenylethyl): Similar structure but lacks the methoxy and methoxypropoxy groups.
Benzenepropanamide, N,N’-(1S,2S)-1,2-cyclohexanediylbis[N-hydroxy-diphenyl]: Contains different substituents on the amide nitrogen.
Uniqueness
Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H33NO5 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-3-[4-methoxy-3-(3-methoxypropoxy)phenyl]-N-methylpropanamide |
InChI |
InChI=1S/C24H33NO5/c1-18(24(27)20-9-6-5-7-10-20)25(2)23(26)14-12-19-11-13-21(29-4)22(17-19)30-16-8-15-28-3/h5-7,9-11,13,17-18,24,27H,8,12,14-16H2,1-4H3/t18-,24+/m0/s1 |
InChI Key |
PXEPNRQTQDZRGC-MHECFPHRSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)CCC2=CC(=C(C=C2)OC)OCCCOC |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)CCC2=CC(=C(C=C2)OC)OCCCOC |
Origin of Product |
United States |
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